Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
piperidin-1-yl-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-8-2-1-3-9-17)13-5-4-7-16-14(13)19-12-6-10-20-11-12/h4-5,7,12H,1-3,6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXDPVLMMKEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the pyridine and tetrahydrothiophene moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed pharmacological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s pyridine core and methanone functional group are shared with several analogs, but variations in substituents significantly influence properties:
*Estimated based on molecular formula.
Key Observations :
- Functional Groups : Fluorine in ’s compound enhances electronegativity, while the TBS group introduces steric bulk, reducing reactivity compared to the target compound’s simpler substituents.
- Stereochemical Influence : ’s R-configuration hydroxypyrrolidine highlights how stereochemistry may affect binding affinity, though this is unexplored in the target compound.
Physicochemical Properties
- Lipophilicity : The morpholine analog (logP = 1.48) is less lipophilic than the target compound (predicted higher logP due to sulfur’s polarizability).
- Molecular Weight : Most analogs fall within 275–352 g/mol, suggesting the target compound likely resides in this range, suitable for drug-like properties.
- Solubility : The morpholine analog’s polar surface area (37.23 Ų) indicates moderate solubility, whereas the tetrahydrothiophene group may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
